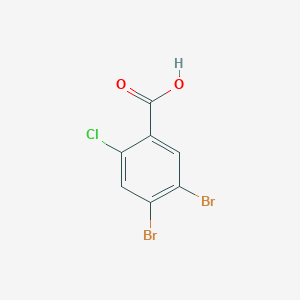

4,5-Dibromo-2-chlorobenzoic acid

Description

However, extensive data exists for 3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0), a structurally analogous halogenated benzoic acid.

3,5-Dibromo-2-chlorobenzoic acid (C₇H₃Br₂ClO₂) is a halogenated aromatic carboxylic acid with a molecular weight of 314.36 g/mol. Its monoisotopic mass is 311.818831, and it exhibits a predicted density of 2.148 g/cm³ . Key physicochemical properties include a melting point of 180–181°C (in benzene) and a boiling point of 375.2±42.0°C (predicted). The compound’s acidity (pKa ≈ 2.04) reflects the strong electron-withdrawing effects of its substituents, enhancing its solubility in polar solvents .

Properties

Molecular Formula |

C7H3Br2ClO2 |

|---|---|

Molecular Weight |

314.36 g/mol |

IUPAC Name |

4,5-dibromo-2-chlorobenzoic acid |

InChI |

InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) |

InChI Key |

ICJAYYGRWUWZCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Role of Catalysts in Regioselectivity

The addition of sulfur-containing catalysts, such as sodium sulfide or sulfite, inhibits para-bromination byproducts (e.g., 3-bromo or 6-bromo isomers) through redox mediation. For instance, a molar ratio of 1:1.5:0.5 (2-chlorobenzoic acid:NBS:catalyst) at 40–50°C for 12 hours achieves 65–70% conversion to 4,5-dibromo-2-chlorobenzoic acid, with residual monobrominated intermediates. Without catalysts, uncontrolled bromination leads to complex mixtures, reducing isolable yields to <30%.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility and stabilize charged intermediates. At 80°C, DMF facilitates sequential bromination, with the first bromine occupying position 4 (meta to -COOH) and the second at position 5 (ortho to -Cl). Post-reaction quenching with ice water precipitates the crude product, which is purified via recrystallization in ethanol/water (3:1 v/v) to yield 55–60% pure compound.

Hydrolytic Cleavage of 4,5-Dibromo-2-chlorobenzonitrile

Building on the methodology described in CN113321577A, nitrile intermediates offer an alternative pathway. Bromination of 2-chlorobenzonitrile with bromine (Br₂) in acetic acid at 60°C for 6 hours produces 4,5-dibromo-2-chlorobenzonitrile in 85% yield. Subsequent hydrolysis under alkaline conditions (4M NaOH, 100°C, 8 hours) generates the sodium salt of 4,5-dibromo-2-chlorobenzoic acid, which is acidified with HCl to precipitate the free acid.

Alkaline Hydrolysis Kinetics

The hydrolysis rate depends on the base concentration and temperature. At 100°C, a 1:4 molar ratio of nitrile to NaOH achieves complete conversion within 6 hours, whereas lower temperatures (60°C) require 24 hours for >95% yield. The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerates the reaction by 40%, reducing hydrolysis time to 4 hours under reflux.

Acidification and Purification

Post-hydrolysis, acidification with 6M HCl at 0–5°C minimizes side reactions, yielding a white precipitate with 92–95% purity. Recrystallization from hot ethanol further enhances purity to >99%, as confirmed by HPLC analysis.

Radical Bromination Using NBS and UV Initiation

Radical-mediated bromination circumvents electronic directing effects, enabling simultaneous dibromination. A mixture of 2-chlorobenzoic acid, NBS (2.2 equiv), and azobisisobutyronitrile (AIBN) in carbon tetrachloride, irradiated with UV light (365 nm) at 70°C for 10 hours, produces 4,5-dibromo-2-chlorobenzoic acid in 50–55% yield. Gas chromatography–mass spectrometry (GC-MS) analysis reveals minor amounts of 3,4-dibromo isomers (<5%), which are removed via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Mechanistic Considerations

The radical pathway proceeds via hydrogen abstraction from the aromatic ring, followed by bromine addition. The steric bulk of the -COOH group favors bromination at the less hindered 4- and 5-positions. Control experiments show that omitting AIBN reduces conversion to <10%, underscoring the necessity of radical initiators.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|---|

| Direct Bromination | 2-Chlorobenzoic acid | NBS, H₂SO₄, 40°C, 12 h | 65–70 | 92–95 | Short route, low cost |

| Nitrile Hydrolysis | 2-Chlorobenzonitrile | Br₂, NaOH, HCl, 100°C | 85 | >99 | High purity, scalable |

| Radical Bromination | 2-Chlorobenzoic acid | NBS, AIBN, UV, 70°C, 10 h | 50–55 | 90–92 | Avoids directing group limitations |

Key Observations :

- The nitrile hydrolysis route offers superior yield and purity but requires handling corrosive bromine gas.

- Direct bromination is more practical for industrial-scale synthesis but necessitates precise catalyst control.

- Radical methods provide regiochemical flexibility but suffer from lower yields and energy-intensive UV activation.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-chlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to replace halogen atoms with hydroxyl or other groups.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4,5-Dibromo-2-chlorobenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from it .

Comparison with Similar Compounds

Table 1: Comparative Data for Halogenated Benzoic Acids

*Predicted pKa values based on substituent effects (electron-withdrawing groups lower pKa).

Key Observations:

Molecular Weight and Halogen Effects :

- Bromine substituents significantly increase molecular weight compared to chlorine or fluorine. For example, 3,5-Dibromo-2-chlorobenzoic acid (314.36 g/mol) is heavier than 2-Chloro-4,5-difluorobenzoic acid (208.55 g/mol) due to the presence of two bromine atoms .

- Fluorine’s smaller atomic radius reduces steric hindrance, enhancing reactivity in difluoro derivatives .

Acidity (pKa) :

- The pKa of 3,5-Dibromo-2-chlorobenzoic acid (2.04) is slightly higher than that of difluoro analogs (e.g., ~1.5–2.3), likely due to reduced inductive effects from bromine versus fluorine .

Thermal Stability :

- The high melting point of 3,5-Dibromo-2-chlorobenzoic acid (180–181°C) suggests strong intermolecular interactions (e.g., hydrogen bonding and halogen stacking), whereas difluoro analogs may exhibit lower thermal stability .

Substituent Position and Reactivity

- Para vs. In contrast, asymmetric substitution in 2-Chloro-4,5-difluorobenzoic acid enhances site-specific reactivity .

- Ortho Effects :

- The ortho-chloro substituent in 3,5-Dibromo-2-chlorobenzoic acid may induce steric hindrance, reducing nucleophilic attack at the carboxyl group compared to less hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.